molecular formula C79H118O38 B1491360 Polygalasaponin XXXII CAS No. 176182-04-0

Polygalasaponin XXXII

Cat. No.: B1491360
CAS No.: 176182-04-0
M. Wt: 1675.8 g/mol
InChI Key: WZOBMHJVDKLZQM-DBODJKMESA-N
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Description

Contextualization of Triterpenoid (B12794562) Saponins (B1172615) in Natural Product Chemistry

Triterpenoid saponins are a large and structurally varied group of plant secondary metabolites. nih.gov They are glycosides, meaning they consist of a non-sugar component (aglycone) and a sugar component (glycone). In the case of triterpenoid saponins, the aglycone is a 30-carbon triterpene skeleton. wikipedia.org This basic structure can be modified in numerous ways, leading to a vast array of different compounds with a wide spectrum of biological activities.

These compounds are classified based on the structure of their triterpene skeleton. nih.gov The most common types include oleanane, ursane, and lupane (B1675458) skeletons. mdpi.com Triterpenoid saponins are known to exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. mdpi.comontosight.aiontosight.ai Their amphipathic nature, possessing both hydrophilic (sugar) and lipophilic (triterpene) parts, allows them to interact with cell membranes, which is often key to their biological actions. wikipedia.org

Overview of Polygalasaponin XXXII within the Polygalasaponin Family

This compound belongs to the oleanane-type class of triterpenoid saponins. frontiersin.org It is one of many saponins isolated from the roots of Polygala tenuifolia, a plant also known as Yuan Zhi. tandfonline.comphytopurify.com The Polygalasaponin family is characterized by a shared core structure, but with variations in the sugar chains attached to the triterpene backbone. These variations can significantly influence the biological activity of the individual saponins.

First isolated in 1996, this compound has been a subject of interest due to its potential cognitive-enhancing properties. nih.gov Research has focused on its ability to improve learning and memory, making it a candidate for further investigation in the context of neurodegenerative diseases. nih.govnih.gov

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C₇₉H₁₁₈O₃₈
Molecular Weight 1675.78 g/mol
CAS Number 176182-04-0
Botanical Source Polygala tenuifolia, Polygala japonica

Data sourced from references phytopurify.comcymitquimica.comchemsrc.com

Research Significance and Current Gaps in this compound Studies

The primary significance of this compound in research lies in its demonstrated neuroprotective and cognition-enhancing effects. nih.govnih.gov Studies have shown that it can improve memory in animal models by enhancing synaptic transmission and activating key signaling pathways in the hippocampus, a brain region crucial for learning and memory. frontiersin.orgfrontiersin.org Specifically, it has been found to promote the expression of brain-derived neurotrophic factor (BDNF), a protein essential for neuronal survival and growth. frontiersin.org

Despite these promising findings, there are notable gaps in the current understanding of this compound. A research gap is a question or problem that has not been answered by existing studies. snhu.edu Identifying these gaps is crucial for directing future research efforts. answerthis.ioyoutube.comjennifercumming.com

Key Research Gaps:

Detailed Mechanism of Action: While it is known that this compound can modulate BDNF and other signaling pathways, the precise molecular targets and the full cascade of events remain to be fully elucidated.

Structure-Activity Relationship: The specific structural features of this compound that are responsible for its biological activity are not yet fully understood. A deeper comprehension of how its complex sugar and aglycone moieties contribute to its effects is needed.

Comparative Studies: There is a lack of comprehensive comparative studies between this compound and other polygalasaponins. Such research would help to identify the most potent compounds and to understand the subtle differences in their mechanisms of action.

Table 2: Investigated Biological Activities of this compound

Biological ActivityResearch Finding
Cognition Enhancement Improves hippocampal-dependent learning and memory. nih.gov
Neuroprotection Attenuates scopolamine-induced cognitive impairments in mice. nih.gov
Synaptic Plasticity Enhances long-term potentiation (LTP) in the dentate gyrus of rats. nih.gov
Molecular Signaling Stimulates the phosphorylation of TrkB in the hippocampus. nih.gov

Properties

IUPAC Name

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C79H118O38/c1-32-46(87)49(90)52(93)66(106-32)114-60-57(110-45(86)17-12-35-10-13-36(102-9)14-11-35)34(3)108-69(61(60)115-68-55(96)59(113-70-62(97)79(101,30-82)31-105-70)56(33(2)107-68)111-65-54(95)58(41(85)28-104-65)112-64-51(92)47(88)40(84)27-103-64)117-72(100)77-21-20-73(4,5)24-38(77)37-15-16-43-74(6)25-39(83)63(116-67-53(94)50(91)48(89)42(26-80)109-67)76(8,71(98)99)44(74)18-19-75(43,7)78(37,29-81)23-22-77/h10-15,17,32-34,38-44,46-70,80-85,87-97,101H,16,18-31H2,1-9H3,(H,98,99)/b17-12+/t32-,33-,34+,38-,39-,40-,41+,42+,43+,44+,46-,47-,48+,49+,50-,51+,52+,53+,54+,55+,56-,57-,58-,59-,60-,61+,62-,63-,64-,65-,66-,67-,68-,69-,70-,74+,75+,76-,77-,78-,79+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOBMHJVDKLZQM-DBODJKMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC4C(C(C(CO4)O)OC5C(C(C(CO5)O)O)O)O)OC6C(C(CO6)(CO)O)O)O)OC(=O)C78CCC(CC7C9=CCC1C(C9(CC8)CO)(CCC2C1(CC(C(C2(C)C(=O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C=CC1=CC=C(C=C1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O[C@H]5[C@@H]([C@H]([C@H](CO5)O)O)O)O)O[C@H]6[C@@H]([C@](CO6)(CO)O)O)O)OC(=O)[C@@]78CC[C@@]9(C(=CC[C@H]1[C@]9(CC[C@@H]2[C@@]1(C[C@@H]([C@@H]([C@@]2(C)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)[C@@H]7CC(CC8)(C)C)CO)C)OC(=O)/C=C/C1=CC=C(C=C1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C79H118O38
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1675.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sources and Isolation Methodologies of Polygalasaponin Xxxii

Botanical Origin and Distribution of Polygala Species

The primary sources of Polygalasaponin XXXII are rooted in the plant genus Polygala, with a few species being particularly notable for their content of this and other related saponins (B1172615).

The principal botanical sources for this compound are Polygala tenuifolia Willd. and Polygala sibirica L. plos.orgnih.gov. The dried roots of these plants, collectively known as Radix Polygalae, are well-documented in traditional medicine and have been a focal point for phytochemical research. plos.org These species are primarily distributed across Asia, with P. tenuifolia being extensively used in China, Japan, and South Korea. frontiersin.org The total saponin (B1150181) content can vary, with the roots of P. tenuifolia containing approximately 3.29% and the roots of P. sibirica containing around 1.61%. nih.govaccesson.kr Histochemical studies reveal that saponins are predominantly located in the parenchyma cells of the vegetative organs, with the secondary phloem of the root being a major storage site. researchgate.netjipb.net

While P. tenuifolia and P. sibirica are the main sources, this compound was first isolated from the root of Polygala japonica Houtt. phytopurify.comnih.gov This species, along with others in the extensive Polygala genus, which comprises over 500 species globally, also contributes to the diversity of polygalasaponins. nih.govsibran.ru The chemical composition of these plants is complex, containing not only a variety of triterpenoid (B12794562) saponins but also xanthones, oligosaccharide esters, and other metabolites. plos.orgfrontiersin.org

Extraction Techniques from Plant Matrices

The initial step in isolating this compound involves its extraction from the plant material, typically the roots. Traditional methods are often the starting point for obtaining a crude saponin-rich extract.

Traditional solvent extraction methods, such as maceration and reflux extraction, are commonly employed. greenskybio.comresearchgate.net These methods typically use organic solvents like methanol (B129727) or ethanol (B145695) to draw out the saponins from the crushed plant material. greenskybio.comcpn.or.kr For instance, the roots of Polygala tenuifolia can be crushed and extracted multiple times with methanol. cpn.or.kr Another approach involves boiling the chopped dry roots in water. nih.gov After the initial extraction, the resulting liquid is often concentrated and then partitioned with a solvent like butanol to separate the saponin-containing fraction. cpn.or.kr

Modern techniques such as ultrasonic extraction, supercritical fluid extraction, and microwave-assisted extraction offer more efficient and environmentally friendly alternatives to traditional methods, though the latter are still widely used as a preliminary step. researchgate.net

Chromatographic and Purification Strategies for this compound Isolation

Following extraction, the crude extract contains a mixture of various compounds. Therefore, a series of chromatographic and purification steps are essential to isolate this compound in a pure form.

The purification of saponins is challenging due to their complex structures. nih.gov A common strategy involves multiple chromatographic steps to separate saponins based on their differing polarities and molecular sizes. greenskybio.com Column chromatography is a fundamental technique, utilizing stationary phases like silica (B1680970) gel or reversed-phase materials (e.g., C18). greenskybio.comfrontiersin.org Elution with a gradient of different solvents or solvent mixtures allows for the separation of saponin fractions. greenskybio.com For saponins lacking a strong chromophore for UV detection, Evaporative Light Scattering Detection (ELSD) can be a valuable tool. nih.gov

The isolation of this compound often begins with the crude butanol fraction of the plant extract. cpn.or.kr This fraction is then subjected to column chromatography over materials like Diaion HP-20 resin or silica gel. cpn.or.kr The process involves washing with solvents of increasing polarity to remove impurities and then eluting the desired saponin fractions. cpn.or.kr

Further purification is typically achieved through more advanced chromatographic techniques. greenskybio.com Medium-pressure liquid chromatography (MPLC) on a silica gel column can be used to separate the extract into several fractions. mdpi.com Fractions containing this compound are then subjected to semi-preparative High-Performance Liquid Chromatography (HPLC) for final purification. nih.gov For example, a fraction might be further separated using a C18 column with a mobile phase such as a methanol-water mixture. nih.govmdpi.com The purity of the final compound is often verified using analytical HPLC and its structure confirmed by spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR). phytopurify.commdpi.combiocrick.com

Pharmacological Activities and Preclinical Investigations of Polygalasaponin Xxxii

Neuropharmacological Effects

Polygalasaponin XXXII has been the subject of preclinical investigations focusing on its potential to modulate neurological functions, particularly those related to cognition and synaptic activity.

Modulation of Learning and Memory in Animal Models

Studies utilizing animal models of cognitive impairment have demonstrated the capacity of this compound to ameliorate deficits in learning and memory. These investigations often employ models where amnesia is chemically induced, for instance by scopolamine (B1681570), to assess the compound's restorative effects. nih.govnih.gov

The Morris water maze, and its variants like the channel water maze, are standard tools for evaluating hippocampus-dependent spatial learning and memory in rodents. nih.govescholarship.org In studies involving scopolamine-induced amnesia in mice, this compound has been shown to counteract the induced cognitive impairments. nih.govnih.gov Research indicates that administration of the compound abolished the memory impairment caused by scopolamine in these tests. nih.gov This suggests that this compound can positively influence the neural circuits responsible for spatial navigation and memory recall. nih.govresearchgate.net

Table 1: Effects of this compound on Spatial Memory in Channel Water Maze Test Interactive table summarizing key findings from preclinical studies.

Animal Model Test Key Finding Reference
Scopolamine-induced amnesia in miceChannel Water MazeAbolished scopolamine-induced memory impairment. nih.gov

The step-through passive avoidance test is used to assess aversion memory, a form of long-term memory. nih.gov In this task, animals learn to avoid an environment in which they have previously received an aversive stimulus. nih.gov Preclinical studies have shown that in scopolamine-induced amnesia models, mice exhibit shorter latency times to re-enter the dark compartment where a shock was previously administered. nih.gov Treatment with this compound was found to reverse this effect, increasing the latency time and indicating an enhancement of aversion memory and cognitive performance. nih.govnih.gov

Table 2: Effects of this compound on Aversion Memory in Step-Through Avoidance Test Interactive table detailing the impact of the compound on cognitive performance.

Animal Model Test Key Finding Reference
Scopolamine-induced amnesia in miceStep-Through AvoidanceCounteracted scopolamine-induced deficits in memory retention. nih.govnih.gov

Synaptic Plasticity Enhancement

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. frontiersin.orgfrontiersin.org Research into this compound has explored its influence on this process, particularly on long-term potentiation (LTP).

Beyond its effects on LTP, this compound has been noted to improve and strengthen basic synaptic transmission in the dentate gyrus. researchgate.netfrontiersin.org This suggests that the compound may not only modulate the plasticity of synapses but also enhance their fundamental efficiency in transmitting information between neurons. researchgate.netfrontiersin.org The ability to improve synaptic transmission is a crucial aspect of its potential cognitive-enhancing effects. researchgate.net

Neuroprotective Efficacy in Cellular and Animal Models of Neuronal Injury

This compound (PGS32), a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Polygala tenuifolia, has demonstrated significant neuroprotective properties in various preclinical models. Its efficacy has been observed in protecting neurons from a range of insults, highlighting its potential as a therapeutic agent for neurodegenerative conditions.

Excitotoxicity, a pathological process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and death, is a key mechanism in many neurological disorders. Research has shown that this compound is effective in mitigating this form of damage. In in vitro studies, a fraction rich in PGS32 was found to protect primary cortical neurons from glutamate-induced injury. nih.gov This protective action is crucial as overactivation of glutamate receptors, such as N-methyl-D-aspartate (NMDA) receptors, triggers a cascade of detrimental events including massive calcium ion influx and subsequent neuronal death. nih.govresearchgate.netcogniron.sk The ability of PGS32 to shield neurons from such excitotoxic insults suggests a mechanism that may involve the modulation of glutamate receptor activity or downstream signaling pathways. nih.gov

Table 1: Neuroprotective Effects of this compound Against Excitotoxicity
Model SystemInsultKey FindingsReference(s)
Primary Cortical NeuronsHigh-concentration GlutamateA fraction containing PGS32 demonstrated protective effects against glutamate-induced neuronal damage. nih.gov

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is another major contributor to neuronal injury and degeneration. nih.gov this compound has shown efficacy in protecting neurons from damage induced by oxidative stressors. In preclinical screenings, a saponin fraction containing PGS32 demonstrated a notable protective effect on primary cortical neurons subjected to serum deficiency, a condition that induces oxidative stress and apoptosis. nih.gov Furthermore, this fraction also protected PC12 cells, a cell line frequently used in neurological research, from death induced by hydrogen peroxide (H2O2), a potent ROS. nih.gov These findings indicate that the neuroprotective mechanisms of PGS32 encompass the amelioration of damage caused by ROS. nih.gov

Table 2: Neuroprotective Effects of this compound Against Oxidative Stress
Model SystemInsultKey FindingsReference(s)
Primary Cortical NeuronsSerum DeficiencyA fraction containing PGS32 protected neurons from damage induced by serum deficiency. nih.gov
PC12 CellsHydrogen Peroxide (H2O2)The PGS32-containing fraction prevented H2O2-induced cell death. nih.gov

Molecular Mechanisms and Signaling Pathways

The neuroprotective and cognitive-enhancing effects of this compound are underpinned by its modulation of specific intracellular signaling pathways critical for neuronal survival, function, and plasticity.

The Mitogen-Activated Protein Kinase (MAPK) cascade is a crucial signaling pathway that transduces extracellular signals into intracellular responses, regulating processes such as cell growth, differentiation, and survival. frontiersin.orgfrontiersin.org Mechanistic studies have revealed that this compound activates the MAPK cascade in neurons. researchgate.net This activation is a key component of its mechanism for improving synaptic function and plasticity. researchgate.net The MAPK pathway is involved in a wide array of neuronal functions, and its activation by PGS32 suggests a broad impact on cellular processes that support neuronal health and cognitive function. frontiersin.orgresearchgate.net

A key branch of the MAPK cascade is the Extracellular signal-Regulated Kinase (ERK) pathway, which is centrally involved in synaptic plasticity, learning, and memory. mdpi.comunipv.it Research has specifically shown that this compound promotes the phosphorylation of ERK in primary hippocampal neurons. researchgate.net Phosphorylation is the process that activates ERK, enabling it to move into the nucleus and phosphorylate transcription factors, thereby altering gene expression to support long-term changes in synaptic strength. mdpi.com The activation of the ERK pathway is a critical step for many forms of synaptic plasticity and is essential for the consolidation of memories. unipv.it By enhancing ERK phosphorylation, PGS32 directly engages a molecular pathway known to be fundamental for cognitive processes. researchgate.net

Table 3: Molecular Mechanisms of this compound
PathwayTargetEffectCellular OutcomeReference(s)
MAPK CascadeGeneralActivationModulation of cell survival and plasticity researchgate.net
ERK PathwayERKPhosphorylation (Activation)Promotion of synaptic plasticity and memory-related gene expression researchgate.net

Activation of Mitogen-Activated Protein Kinase (MAPK) Cascade

cAMP Response Element-Binding Protein (CREB) Phosphorylation

This compound has been identified as a promoter of cAMP Response Element-Binding Protein (CREB) expression. frontiersin.org CREB is a cellular transcription factor that plays a crucial role in regulating the transcription of genes involved in neuronal plasticity, long-term memory formation, and neuronal survival. semanticscholar.org Its activation is critically dependent on phosphorylation, primarily at the Ser133 residue, by a variety of protein kinases. semanticscholar.org

Research indicates that the cognitive-enhancing effects of this compound are linked to its ability to modulate signaling pathways that lead to CREB activation. frontiersin.org Studies have shown that this compound activates the mitogen-activated protein kinase (MAPK) cascade. researchgate.net The MAPK pathway is a well-established upstream regulator of CREB, where activated kinases like ERK1/2 can translocate to the nucleus and directly phosphorylate CREB, thereby initiating the transcription of target genes such as BDNF. semanticscholar.orgfrontiersin.org By promoting the expression of CREB and activating its upstream phosphorylation cascades, this compound effectively enhances the molecular machinery required for synaptic plasticity and memory consolidation. frontiersin.org

Table 1: The Role of CREB Phosphorylation in Neuronal Function

FeatureDescriptionImplication of this compound
Function Acts as a transcription factor for genes crucial to memory and learning.Promotes CREB expression, enhancing the potential for cognitive processes. frontiersin.org
Activation Requires phosphorylation by upstream kinases, such as those in the MAPK cascade.Activates the MAPK cascade, a key pathway leading to CREB phosphorylation. researchgate.net
Downstream Targets Regulates the expression of neurotrophic factors like BDNF.The promotion of CREB is linked to increased BDNF expression. frontiersin.org
Synapsin I Phosphorylation

The influence of this compound on synaptic function is demonstrated by its capacity to strengthen synaptic transmission and enhance hippocampal synaptic plasticity, including the induction and maintenance of long-term potentiation (LTP). frontiersin.org While direct studies on Synapsin I phosphorylation by this specific saponin are not detailed, the observed effects on synaptic plasticity strongly implicate the modulation of key presynaptic proteins, of which Synapsin I is a primary example.

Synapsin I is a neuronal phosphoprotein that regulates the availability of synaptic vesicles for neurotransmitter release. Its phosphorylation by kinases such as CaMKII and PKA is a critical step in modulating synaptic strength and plasticity. The signaling cascades activated by this compound, particularly the BDNF/TrkB pathway, are known to trigger these downstream kinases. Therefore, by enhancing BDNF signaling and TrkB phosphorylation, this compound likely initiates the necessary intracellular events that lead to the phosphorylation of Synapsin I, thereby facilitating neurotransmitter release and strengthening synaptic connections. This mechanism is consistent with the compound's observed ability to improve synaptic transmission in the dentate gyrus. frontiersin.org

Regulation of Neurotrophic Factors

Brain-Derived Neurotrophic Factor (BDNF) Expression and Signaling

Preclinical investigations have consistently highlighted the role of this compound in modulating the expression and signaling of Brain-Derived Neurotrophic Factor (BDNF). frontiersin.orgresearchgate.net BDNF is a pivotal neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. frontiersin.org Mechanistic studies reveal that this compound promotes the expression of BDNF. frontiersin.org

Tropomyosin-Related Kinase B (TrkB) Receptor Phosphorylation

This compound has been shown to significantly stimulate the phosphorylation of the Tropomyosin-Related Kinase B (TrkB) receptor, the primary receptor for BDNF. frontiersin.orgresearchgate.netnih.gov This phosphorylation is equivalent to the activation of the receptor and is the critical initiating step for intracellular signaling that mediates the effects of BDNF. frontiersin.org

In vivo studies have demonstrated that administration of this compound leads to a significant increase in the levels of phosphorylated TrkB (p-TrkB) in the hippocampus. nih.gov This activation of TrkB triggers downstream pathways, including the MAPK cascade, which are essential for neuronal survival and synaptic plasticity. researchgate.net The ability of this compound to enhance TrkB phosphorylation directly correlates with its capacity to improve cognitive function and induce LTP in animal models. frontiersin.orgnih.gov

Table 2: Effects of this compound on the BDNF-TrkB Signaling Pathway

ComponentEffect of this compoundDownstream ConsequenceSupporting Findings
BDNF Promotes expression.Increased availability of the neurotrophic factor.Linked to improved synaptic plasticity and cognitive function. frontiersin.orgresearchgate.net
TrkB Receptor Significantly stimulates phosphorylation (activation).Initiates intracellular signaling cascades (e.g., MAPK).Observed significant upregulation of p-TrkB in the hippocampus. frontiersin.orgnih.gov

Anti-Inflammatory Modulations

The neuroprotective effects of this compound are also attributed to its anti-inflammatory properties. nih.govresearchgate.net Neuroinflammation, often characterized by the activation of microglia and the subsequent release of inflammatory mediators, is a key pathological feature in many neurodegenerative diseases. nih.gov Saponin components from Polygala tenuifolia, including this compound, have been shown to possess anti-inflammatory benefits that help mitigate this detrimental process. nih.govnih.gov

Inhibition of Pro-inflammatory Cytokine Production (e.g., IL-1β, TNF-α)

Research on the extracts of Polygala tenuifolia, the natural source of this compound, has demonstrated a clear inhibitory effect on the production of key pro-inflammatory cytokines. nih.gov Specifically, the water extract of the plant's roots has been shown to inhibit the protein expression of Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) in activated microglia. nih.gov

While studies often focus on the combined effects within the extract, the anti-inflammatory action is a recognized characteristic of its constituent saponins (B1172615). nih.govnih.gov For instance, other major saponins from the same plant, such as Tenuigenin and Onjisaponin B, have been individually shown to reduce the expression of IL-1β and TNF-α by inhibiting signaling pathways like nuclear factor-κB (NF-κB). nih.govnih.gov This body of evidence strongly suggests that the anti-inflammatory activity of this compound involves the suppression of critical pro-inflammatory cytokines, thereby protecting neuronal cells from inflammatory damage. nih.govnih.gov

Suppression of Inflammatory Pathways (e.g., NF-κB, COX-2, PGE2)

Preclinical research indicates that active components of Polygala tenuifolia, the plant from which this compound is derived, possess significant anti-inflammatory properties. nih.govresearchgate.net Studies on extracts of Polygala tenuifolia root have demonstrated the ability to suppress key inflammatory mediators. researchgate.netnih.gov In lipopolysaccharide (LPS)-stimulated murine BV2 microglial cells, a water extract of the root was shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). researchgate.net The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzyme responsible for PGE2 synthesis, was also suppressed in a dose-dependent manner. researchgate.net

The mechanism underlying these effects has been linked to the modulation of critical inflammatory signaling pathways. The same water extract was found to suppress the activation and nuclear translocation of nuclear factor-kappaB (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. researchgate.netnih.gov This inhibition was associated with the blockade of IκB-α degradation. researchgate.net While these investigations were conducted on extracts containing a mixture of compounds, other saponins from the plant, such as Tenuifolin, have also been shown to specifically suppress the expression of COX-2 in microglia. nih.gov This body of evidence suggests that the anti-inflammatory effects of Polygala tenuifolia extracts are mediated, at least in part, through the downregulation of the NF-κB and COX-2 pathways, and this compound is considered one of the primary active constituents contributing to these neuroprotective effects. nih.gov

Antioxidative Stress Responses

This compound is recognized for its contribution to the antioxidant activities observed in extracts of Polygala tenuifolia. nih.govresearchgate.net Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize them, is a key pathological feature in neurodegenerative diseases. nih.gov Saponin components from P. tenuifolia have been shown to counteract this damage through various mechanisms, including enhancing endogenous antioxidant defenses and reducing the byproducts of oxidative damage. researchgate.netnih.gov

A key mechanism of the antioxidant action of polygalasaponins involves bolstering the body's own defense systems against oxidative stress. Research has shown that polygalasaponins can enhance the activity of crucial endogenous antioxidant enzymes. nih.gov Specifically, studies have demonstrated that treatment with polygalasaponins increases the activity of Superoxide (B77818) Dismutase (SOD) in both the cerebral cortex and hippocampus. nih.gov SOD is a critical enzyme that catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide, thereby mitigating a key source of cellular oxidative damage. nih.gov

In a study involving a hydrolysate of polygalasaponins (HPS) administered to amnesic mice, a significant increase in SOD activity was observed in both the cortex and hippocampus compared to the untreated model group, further underscoring the ability of these compounds to enhance the brain's antioxidant capacity. nih.govsemanticscholar.org

Lipid peroxidation is a destructive process where free radicals attack lipids in cell membranes, leading to cellular damage. Malondialdehyde (MDA) is a well-established marker of this process, and its levels are often elevated in conditions of oxidative stress. nih.govnih.gov Preclinical studies have confirmed that polygalasaponins effectively reduce the levels of MDA. nih.gov In research on mice with amyloid-β-induced cognitive impairment, treatment with a hydrolysate of polygalasaponins (HPS) led to a marked decrease in MDA levels in the cortex and hippocampus. nih.govsemanticscholar.org This reduction in lipid peroxidation is a direct indicator of the saponins' ability to protect cell membranes from oxidative damage. nih.govnih.gov

Table 1: Effect of Polygalasaponin Hydrolysate (HPS) on Antioxidant Markers

BiomarkerBrain RegionObserved EffectReference
Superoxide Dismutase (SOD) ActivityCortex & HippocampusIncreased by 62.34% and 22.09% respectively nih.govsemanticscholar.org
Malondialdehyde (MDA) LevelCortex & HippocampusDecreased by 28.21% and 32.35% respectively nih.govsemanticscholar.org

Amyloid-β and Tau Protein Modulation

This compound has been identified as a key pharmacologically active component of P. tenuifolia with neuroprotective potential related to the primary pathological hallmarks of Alzheimer's disease: amyloid-β (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. nih.gov The therapeutic potential of this compound is linked to its ability to interfere with the aggregation of Aβ and the pathological modification of tau protein. nih.gov

One of the principal mechanisms through which this compound exerts its neuroprotective effects is by targeting the amyloid cascade. nih.gov Research has consistently shown that saponin components from P. tenuifolia, including this compound, can reduce the accumulation of β-amyloid. nih.govnih.gov These compounds have demonstrated an ability to inhibit the aggregation of Aβ peptides, a critical event in the formation of neurotoxic oligomers and insoluble plaques. nih.gov By interfering with this process, this compound helps to mitigate the downstream synaptic loss and neuronal death induced by Aβ. nih.gov

In addition to its effects on amyloid-β, this compound has been shown to possess anti-tau properties. nih.gov The hyperphosphorylation of the tau protein leads to its dissociation from microtubules and subsequent aggregation into neurofibrillary tangles (NFTs), another defining feature of Alzheimer's disease. nih.gov Studies indicate that components of P. tenuifolia can regulate the imbalance between tau protein kinases and protein phosphatases, which are the enzymes that control the phosphorylation state of tau. nih.gov By modulating these enzymatic activities, this compound is believed to inhibit the abnormal hyperphosphorylation of tau, thereby preventing the formation of NFTs and preserving neuronal structure and function. nih.gov

Central Cholinergic System Modulation

This compound has demonstrated significant modulatory effects on the central cholinergic system, primarily observed through its ability to counteract cognitive deficits induced by cholinergic antagonists. cpn.or.krnih.gov The central cholinergic system is crucial for cognitive functions, including learning and memory. nih.govnih.gov Preclinical studies have utilized scopolamine, a muscarinic receptor antagonist that impairs memory by blocking cholinergic signaling, to model cognitive dysfunction. nih.gov

In these models, this compound has been shown to reverse scopolamine-induced amnesia. cpn.or.kr Investigations using behavioral tests such as the step-through avoidance test and the channel water maze in mice have confirmed the cognition-enhancing effects of the compound. nih.gov Oral administration of this compound abolished memory impairment induced by scopolamine, indicating a potent ability to restore function in a compromised cholinergic system. researchgate.net This suggests that this compound may act to enhance or restore cholinergic neurotransmission, although the precise mechanism of this interaction is still under investigation. The compound's efficacy in these models highlights its potential as a modulator of cholinergic-dependent cognitive processes. nih.govresearchgate.net

Promotion of Neuronal Proliferation and Neurogenesis

This compound actively promotes signaling pathways associated with neuronal proliferation, survival, and synaptic plasticity. cpn.or.krnih.gov A key mechanism underlying these effects is the potentiation of the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade. cpn.or.krnih.gov BDNF is a critical neurotrophin that binds to its receptor, Tropomyosin-related kinase B (TrkB), initiating downstream pathways essential for neurogenesis and cognitive function. nih.govfrontiersin.org

Research has shown that this compound enhances the expression of BDNF and stimulates the phosphorylation of TrkB in the hippocampus. nih.govresearchgate.net The activation of TrkB by BDNF leads to the stimulation of intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade. cpn.or.kr this compound has been found to activate key components of this cascade, such as ERK (extracellular signal-regulated kinase) and CREB (cAMP response element-binding protein). nih.govcpn.or.kr CREB activation is particularly important as it is a transcription factor that regulates the expression of genes involved in neuronal survival and plasticity. cpn.or.kr

Furthermore, by enhancing the BDNF/TrkB signaling pathway, this compound strengthens synaptic transmission and facilitates long-term potentiation (LTP) in the hippocampus, a cellular mechanism fundamental to learning and memory. nih.govcpn.or.kr Intracerebroventricular injection of the compound was found to significantly enhance high-frequency stimulation (HFS)-induced LTP in the dentate gyrus of rats. researchgate.net

Table 1: Effect of this compound on Key Proteins in Neurotrophic Signaling Pathways

Autophagy Pathway Regulation

The saponin components of Polygala tenuifolia have been recognized for their ability to modulate autophagy, a fundamental cellular process for degrading and recycling misfolded proteins and damaged organelles. researchgate.net This process is vital for maintaining cellular homeostasis, and its dysregulation is implicated in various neurodegenerative diseases. nih.gov Pharmacological studies have indicated that Polygala saponins can influence the autophagic degradation of misfolded proteins. researchgate.net

While the broader class of saponins from this plant source is known to induce autophagy, the specific molecular mechanisms through which this compound individually regulates the autophagy pathway are not yet fully detailed in the available scientific literature. researchgate.net Key regulatory pathways in autophagy often involve proteins such as Beclin-1, which is central to the initiation of the autophagosome, and the mTOR (mechanistic target of rapamycin) signaling pathway, a master regulator of cell growth and metabolism that negatively regulates autophagy. nih.govmdpi.comresearchgate.net Although it is established that Polygala saponins can modulate autophagy, further research is required to elucidate the direct interactions of this compound with these core regulatory complexes. researchgate.net

Dopaminergic System Interactions (e.g., Antidopaminergic Activities)

Preclinical investigations suggest that polygalasaponins, as a class of compounds, interact with the central dopaminergic system, exhibiting properties consistent with dopamine (B1211576) receptor antagonism. cpn.or.krnih.gov The dopaminergic system is integral to motor control, motivation, and reward, and its dysregulation is a feature of several neuropsychiatric disorders.

Table 2: Preclinical Evidence for Antidopaminergic Activity of Polygalasaponins

Mentioned Compounds

Structural Activity Relationship Studies of Polygalasaponin Xxxii and Analogues

Comparative Analysis with Related Polygalasaponins (e.g., Tenuigenin, Tenuifolin, Onjisaponin B)

The neuroprotective effects of saponins (B1172615) from Polygala tenuifolia are a primary focus of pharmacological research, with Polygalasaponin XXXII, Tenuigenin, Tenuifolin, and Onjisaponin B being the most extensively studied compounds in this class. biocrick.com All of these compounds share a common triterpenoid (B12794562) saponin (B1150181) structure, characterized by a pentacyclic aglycone of the oleanane-type linked to one or more sugar chains. biocrick.com Despite this structural similarity, variations in their aglycone skeletons and sugar moieties lead to differences in their biological activities.

Tenuigenin, the aglycone of many polygalasaponins, has demonstrated the ability to mitigate neuronal cytotoxicity induced by β-amyloid and can enhance the length of neural synapses. biocrick.com It has also been shown to reduce the hyperphosphorylation of tau protein and oxidative stress in animal models of Alzheimer's disease. biocrick.com Tenuifolin, a glycoside of tenuigenin, is reported to inhibit neuronal apoptosis by modulating the calpain system. biocrick.com Onjisaponin B has been observed to reduce oxidative stress and exhibit anti-inflammatory and antioxidant activities. nih.govjmb.or.kr

This compound distinguishes itself through its potent cognitive-enhancing effects, which are believed to be mediated by its ability to improve synaptic transmission, activate the mitogen-activated protein kinase (MAPK) cascade, increase brain-derived neurotrophic factor (BDNF) levels, and stimulate the phosphorylation of tropomysin-related kinase B (TrkB). frontiersin.orgresearchgate.net These multifaceted mechanisms contribute to its observed neuroprotective effects. researchgate.net

Table 1: Comparative Overview of Key Polygalasaponins
CompoundKey Structural FeaturePrimary Reported Neuroprotective Mechanisms
This compoundComplex glycoside of presenegenin (B1259462)Enhances synaptic transmission, activates MAPK cascade, increases BDNF, stimulates TrkB phosphorylation frontiersin.orgresearchgate.net
TenuigeninAglycone (sapogenin)Mitigates Aβ-induced cytotoxicity, enhances synapse length, reduces tau hyperphosphorylation biocrick.com
TenuifolinGlycoside of tenuigeninInhibits neuronal apoptosis via calpain system modulation biocrick.com
Onjisaponin BGlycoside of presenegeninReduces oxidative stress, anti-inflammatory and antioxidant activities nih.govjmb.or.kr

Influence of Glycone and Aglycone Moieties on Biological Activity

The biological activity of saponins is intrinsically linked to the structural characteristics of both their aglycone (genin) and glycone (sugar) components. The aglycone moiety is primarily lipophilic, while the glycone portion is hydrophilic, and this amphiphilic nature influences the compound's pharmacokinetic and pharmacodynamic properties.

In the case of this compound and its analogues, the triterpenoid aglycone, presenegenin, forms the core scaffold responsible for the fundamental biological effects. Modifications to this core structure, such as the presence and position of hydroxyl or carboxylic acid groups, can significantly impact activity. The sugar chains attached to the aglycone are not merely for solubilization; they play a crucial role in modulating the compound's biological activity, including absorption, distribution, and interaction with cellular targets.

Design and Synthesis of this compound Derivatives with Enhanced Potency

The development of novel derivatives of natural products with improved therapeutic properties is a key objective in medicinal chemistry. The complex structure of this compound presents both challenges and opportunities for the design and synthesis of analogues with enhanced potency and selectivity.

Strategic modifications to the this compound molecule could be envisioned to optimize its neuroprotective effects. Potential synthetic strategies could involve:

Modification of the aglycone: Alterations to the functional groups on the presenegenin core could be explored to enhance its interaction with specific biological targets.

Variation of the glycone moiety: The synthesis of analogues with different sugar units, chain lengths, or interglycosidic linkages could lead to derivatives with improved pharmacokinetic profiles or enhanced biological activity.

Despite the therapeutic potential, a review of the current scientific literature indicates a notable absence of published research on the design and synthesis of novel this compound derivatives. Further research in this area is warranted to fully explore the therapeutic potential of this class of compounds.

Analytical Methodologies for Polygalasaponin Xxxii Quantification and Metabolite Profiling

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are fundamental to the separation and quantification of Polygalasaponin XXXII from intricate matrices such as herbal extracts and biological fluids. researchgate.net These techniques are often coupled with various detectors to achieve the necessary specificity and sensitivity for analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC) has been a cornerstone in the analysis of saponins (B1172615), including this compound. nih.govsemanticscholar.org HPLC methods are frequently used for the separation and quantification of this compound in various samples. nih.govsemanticscholar.org An established HPLC method for the quality control of Polygala species involves the use of a C18 column with a mobile phase consisting of methanol (B129727) and phosphoric acid, with detection at 202 nm. semanticscholar.org Such methods are valued for their robustness and reliability in routine analysis.

Table 1: HPLC Parameters for Saponin (B1150181) Analysis

ParameterConditionReference
ColumnAlhima C18 (4.6 mm × 250 mm, 5 μm) semanticscholar.org
Mobile PhaseMethanol-0.05% phosphoric acid (65:35) semanticscholar.org
Flow Rate1.0 mL/min semanticscholar.org
Detection Wavelength202 nm semanticscholar.org

For enhanced resolution and faster analysis times, Ultra-High Performance Liquid Chromatography (UPLC) has emerged as a powerful tool. UPLC systems, utilizing sub-2 µm particle columns, offer superior separation efficiency compared to conventional HPLC. nih.govplos.org This technique has been successfully applied to the comprehensive analysis of chemical constituents in Polygalae Radix, the source of this compound. nih.gov UPLC is often coupled with mass spectrometry for more definitive identification and quantification. nih.govnih.gov

Mass Spectrometry-Based Characterization (e.g., Q-TOF MS)

Mass spectrometry (MS), particularly when coupled with chromatographic separation, is an indispensable tool for the structural characterization and sensitive detection of this compound. nih.govnih.gov Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, in particular, provides high-resolution and accurate mass measurements, facilitating the unambiguous identification of compounds in complex mixtures. nih.gov

UPLC-Q-TOF-MS/MS has been effectively used for the qualitative and relative quantitative analysis of the chemical constituents of medicinal plants like Polygala tenuifolia. nih.gov This powerful analytical approach allows for the detailed fragmentation analysis of molecules, providing valuable structural information. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Complex Mixtures

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the definitive structural elucidation of natural products, including saponins like this compound. While often used for pure compounds, advanced NMR techniques can also be applied to analyze complex mixtures. One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in confirming the chemical structure and identifying isomers. nih.gov

Metabolomics Approaches for Comprehensive Analysis in Biological Matrices

Metabolomics has become an increasingly important approach for gaining a holistic understanding of the chemical composition of biological materials and how it changes in response to various stimuli. nih.gov Analytical techniques like UPLC-MS/MS and GC-MS are widely applied in metabolomics studies to profile a wide range of metabolites. nih.gov

UPLC/Q-TOF MS-based metabolomic analysis has been utilized to identify and quantify different chemical constituents, including triterpenoid (B12794562) saponins, in various tissues of P. tenuifolia. plos.org This approach allows for the exploration of marker compounds and reveals significant differences in the distribution of metabolites across different biological samples. plos.org

Table 2: Analytical Techniques for this compound Analysis

TechniqueApplicationKey Advantages
HPLCQuantification and quality controlRobustness, reliability
UPLCHigh-resolution separation, faster analysisSuperior separation efficiency
Q-TOF MSStructural characterization, sensitive detectionHigh resolution, accurate mass measurement
NMR SpectroscopyDefinitive structural elucidationDetailed structural information
Metabolomics (UPLC/Q-TOF MS)Comprehensive metabolite profilingHolistic view of chemical composition

Challenges and Future Perspectives in Polygalasaponin Xxxii Research

Polygalasaponin XXXII (PGS32), a triterpenoid (B12794562) saponin (B1150181) isolated from the root of Polygala tenuifolia, has demonstrated significant potential in preclinical models, particularly in the context of neurodegenerative disorders. researchgate.netnih.gov Despite promising initial findings, several challenges must be addressed to advance its development from a research compound to a therapeutic candidate. Future research should be strategically focused on overcoming these hurdles, which primarily relate to understanding its biological interactions and improving its drug-like properties.

Q & A

Q. What are the best practices for reporting this compound's preclinical data to meet journal requirements?

  • Methodological Answer : Follow the ARRIVE 2.0 guidelines for animal studies. Include raw data for key figures (e.g., Western blot densitometry) in supplementary materials. Disclose conflicts of interest and adhere to chemical identity standards (e.g., IUPAC nomenclature, CAS registry numbers) .

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